molecular formula C12H21N B3427508 2-(Adamantan-2-yl)ethanamine CAS No. 59807-55-5

2-(Adamantan-2-yl)ethanamine

Cat. No. B3427508
CAS RN: 59807-55-5
M. Wt: 179.30 g/mol
InChI Key: QQIDWRBNXQXUMI-UHFFFAOYSA-N
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Description

2-(Adamantan-2-yl)ethanamine is a chemical compound with the molecular formula C12H21N . It is also known as 2-(2-adamantyl)ethanamine . The compound is related to Adamantane, a type of diamondoid, which consists of four cyclohexane rings in an armchair configuration .


Synthesis Analysis

The synthesis of N-aryl derivatives of adamantane-containing amines, such as 2-(Adamantan-2-yl)ethanamine, has been achieved through the Chan–Lam reaction . This reaction involves the copper (II)-catalyzed reaction of amines with arylboronic acids . The reactivity of the amines was found to strongly depend on their structure .


Molecular Structure Analysis

The molecular structure of 2-(Adamantan-2-yl)ethanamine is characterized by its adamantyl moiety, which can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .


Chemical Reactions Analysis

The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .


Physical And Chemical Properties Analysis

2-(Adamantan-2-yl)ethanamine has a molecular weight of 215.77 . The compound has an average mass of 179.302 Da and a Monoisotopic mass of 179.167404 Da .

Scientific Research Applications

Synthesis and Properties

  • 2-(Adamantan-2-yl)ethanamine is involved in the synthesis of N,N′-disubstituted ureas containing an adamantane fragment, which are significant in medicinal chemistry. The synthesis method developed yields products in a range of 29–88% (Danilov, Burmistrov, & Butov, 2020).

Structural and Electronic Properties

  • The structural, electronic, and vibrational properties of adamantane molecules functionalized with amine and ethanamine groups, including 2-(Adamantan-2-yl)ethanamine, have been studied. These properties are crucial for understanding the behavior of these molecules in various applications (Garcia, Justo, Machado, & Assali, 2010).

Copper(I)-catalyzed N-heteroarylation

  • Copper(I)-catalyzed N-heteroarylation processes involving 2-(Adamantan-2-yl)ethanamine have been explored. These reactions are significant in creating N-pyridyl derivatives, important in the synthesis of various organic compounds (Abel et al., 2015).

Novel Synthesis Methods

  • New methods for the synthesis of complex molecules using 2-(Adamantan-2-yl)ethanamine as a starting material have been developed. This includes the synthesis of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid, showcasing the versatility of this compound (Pan et al., 2013).

Adamantane-Based Ester Derivatives

  • 2-(Adamantan-2-yl)ethanamine has been used in the synthesis of adamantane-based ester derivatives, highlighting its importance in drug design for neurological conditions and type-2 diabetes, as well as anti-viral applications (Kumar et al., 2015).

Adamantylation Processes

  • The adamantylation processes involving 2-(Adamantan-2-yl)ethanamine, such as in the reaction with hydantoin, demonstrate its utility in synthesizing biologically active cage compounds (Osipov et al., 2016).

Chiral Ligand Synthesis

  • Chiral ligands have been synthesized based on 1-(Adamantan-1-yl)ethane-1,2-diamine, showing the potential of 2-(Adamantan-2-yl)ethanamine derivatives in asymmetric synthesis and catalysis (Mankova et al., 2021).

properties

IUPAC Name

2-(2-adamantyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDWRBNXQXUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975212
Record name 2-(Adamantan-2-yl)ethan-1-amine
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Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-2-yl)ethanamine

CAS RN

59807-53-3, 59807-55-5
Record name Tricyclo[3.3.1.13,7]decane-2-ethanamine
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Record name Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine
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Record name 2-(2-Adamantyl)ethanamine
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Record name 2-(Adamantan-2-yl)ethan-1-amine
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Record name 2-(adamantan-2-yl)ethan-1-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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